![molecular formula C10H18ClNO B13463610 3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13463610.png)
3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxan-4-yl)bicyclo[111]pentan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound features a unique bicyclo[111]pentane core, which is known for its rigidity and three-dimensional structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the construction of the bicyclo[1.1.1]pentane framework. One common method is through carbene insertion into the central bond of bicyclo[1.1.0]butane. Another practical approach is the radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as carbene insertion and nucleophilic addition, which are known for their practicality and efficiency. These methods allow for the installation of various functional groups at the bridgehead positions, making the compound suitable for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of 3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentan-1-amine hydrochloride: Shares the bicyclo[1.1.1]pentane core but lacks the oxan-4-yl group.
Bicyclo[1.1.1]pentane-derived azides: Used in click chemistry applications, similar to 3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride.
Quinolone antibacterial agents: Synthesized using this compound as a precursor.
Uniqueness
The presence of the oxan-4-yl group in 3-(Oxan-4-yl)bicyclo[111]pentan-1-amine hydrochloride distinguishes it from other similar compounds
Propiedades
Fórmula molecular |
C10H18ClNO |
|---|---|
Peso molecular |
203.71 g/mol |
Nombre IUPAC |
3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17NO.ClH/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8;/h8H,1-7,11H2;1H |
Clave InChI |
OSSALPGYXMLZNE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C23CC(C2)(C3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B13463535.png)
amine, carbonic acid](/img/structure/B13463536.png)
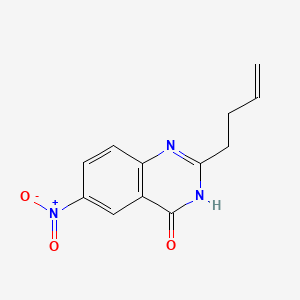
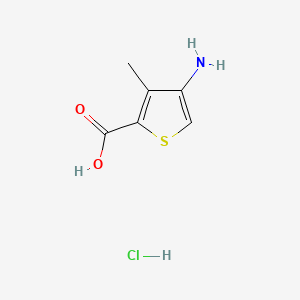

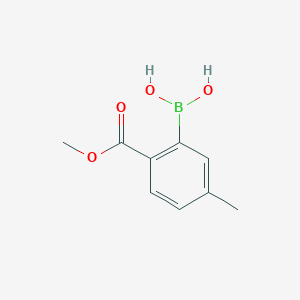
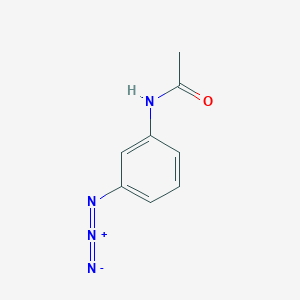
![1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride](/img/structure/B13463565.png)
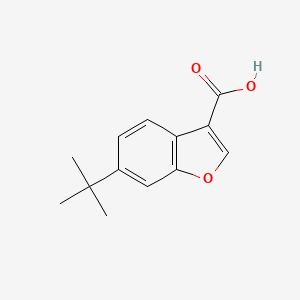
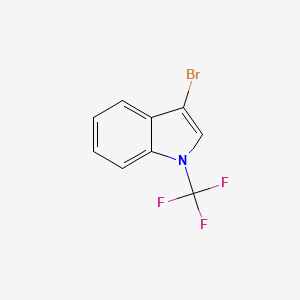
![rac-methyl (1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13463596.png)
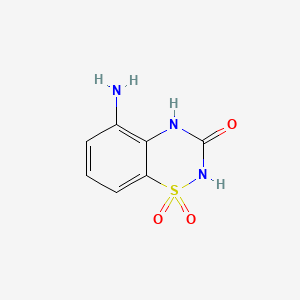
![2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid](/img/structure/B13463606.png)

